1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-6-7(8(11)12)5-10(9-6)3-4-13-2/h5H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEONNURGHVGPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Alkylation of 3-methyl-1H-pyrazole-4-carboxylic Acid
One direct approach is to first synthesize 3-methyl-1H-pyrazole-4-carboxylic acid and then perform N-alkylation with 2-methoxyethyl halides.
- Step 1: Synthesis of 3-methyl-1H-pyrazole-4-carboxylic acid by cyclization of 1,3-diketones with methylhydrazine.
- Step 2: Alkylation of the pyrazole nitrogen (N-1) with 2-methoxyethyl bromide or chloride under basic conditions (e.g., sodium hydride in tetrahydrofuran) at ambient temperature.
This method benefits from established protocols for pyrazole N-alkylation and allows for selective substitution.
One-Pot Cyclization Using 2-Methoxyethyl-Substituted Hydrazine
Alternatively, the pyrazole ring can be constructed using 2-methoxyethyl-substituted methylhydrazine:
- Step 1: Preparation of 2-methoxyethyl methylhydrazine by alkylation of methylhydrazine with 2-methoxyethyl halide.
- Step 2: Condensation of this substituted hydrazine with a β-diketone or α,β-unsaturated ester to form the pyrazole ring bearing the desired substituents directly.
- Step 3: Hydrolysis or oxidation to convert ester or ketone functionalities into the carboxylic acid at C-4.
This approach integrates substitution and ring formation but may require careful control of reaction conditions to avoid side reactions.
Claisen Condensation and Cyclization Route (Adapted from Related Pyrazole Syntheses)
Based on related methods for fluorinated pyrazole carboxylic acids, a multistep sequence can be adapted:
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Claisen condensation of ethyl 2-methoxyacetate with acetylacetone or methyl ketone | Base (e.g., NaH), THF, 0–20 °C, 0.5–2 h | ~85 | Forms β-diketone intermediate |
| 2 | Condensation of β-diketone intermediate with methylhydrazine | Aqueous methylhydrazine, -20 to 25 °C, 1–2 h | 80–90 | Cyclization to pyrazole ring |
| 3 | Hydrolysis of ester to carboxylic acid | NaOH aqueous, ethanol, reflux, 2 h | 90 | Converts ester to acid |
| 4 | N-alkylation with 2-methoxyethyl bromide | NaH, THF, 20 °C, 2 h | 70–80 | Introduces 2-methoxyethyl at N-1 |
This sequence is inspired by the preparation of related pyrazole carboxylic acids and can be optimized for the specific substituents.
Research Findings and Reaction Optimization
Reaction Yields and Purity
- High yields (>85%) are reported for condensation and cyclization steps in related pyrazole syntheses.
- N-alkylation yields vary (70–80%) depending on base, solvent, and temperature.
- Purification by recrystallization and chromatography ensures >95% purity, confirmed by NMR and HPLC.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substitution patterns.
- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) monitor reaction progress and purity.
- Mass spectrometry and elemental analysis provide molecular confirmation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Alkylation of preformed pyrazole acid | 3-methyl-1H-pyrazole-4-carboxylic acid, 2-methoxyethyl halide | NaH, THF | 20 °C, 2 h | High selectivity, modular | Requires prior pyrazole acid synthesis |
| One-pot cyclization with substituted hydrazine | β-diketone, 2-methoxyethyl methylhydrazine | Aqueous, reflux | 90 °C, 16 h | Direct substitution, fewer steps | More complex hydrazine prep |
| Claisen condensation + cyclization + alkylation | Ethyl 2-methoxyacetate, methylhydrazine | NaH, NaOH, THF, ethanol | 0–25 °C, reflux | Established, scalable | Multi-step, moderate yields |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases such as arthritis.
Case Study: Synthesis of Derivatives
A notable case study involved synthesizing several derivatives of 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid to evaluate their pharmacological activities. The synthesized compounds were tested against cancer cell lines, revealing promising cytotoxic effects, particularly in breast cancer models.
Agricultural Applications
Herbicide Development
The structure of 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid lends itself to herbicidal properties. Research has indicated that it can be modified to enhance its efficacy as a selective herbicide, targeting specific weed species without harming crops.
Pesticide Formulations
In addition to herbicides, formulations containing this compound have shown effectiveness against certain pests. Its application in pesticide development is under investigation, focusing on enhancing its bioactivity while minimizing environmental impact.
Materials Science
Polymer Chemistry
The compound can serve as a building block in polymer chemistry. Its reactive carboxylic acid group allows for incorporation into various polymer matrices, potentially improving the thermal and mechanical properties of the resulting materials.
Case Study: Incorporation into Biodegradable Polymers
A study explored the incorporation of 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid into biodegradable polymer systems. The results demonstrated improved degradation rates and mechanical strength compared to traditional polymers.
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | Effective against various bacterial strains |
| Anti-inflammatory properties | Inhibits pro-inflammatory cytokines | |
| Agricultural Science | Herbicide development | Potential for selective weed control |
| Pesticide formulations | Effective against specific pests | |
| Materials Science | Polymer chemistry | Enhances thermal/mechanical properties |
| Biodegradable polymer systems | Improved degradation rates and strength |
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Polarity and Solubility: The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to analogs with non-polar 1-substituents (e.g., 4-chlorophenyl in ). This increases aqueous solubility, critical for bioavailability in drug design. The 2,2-difluoroethyl substituent () introduces electronegative fluorine atoms, reducing polarity compared to methoxyethyl but improving metabolic stability. 4-Chlorophenyl () and cyclobutylmethyl () groups impart hydrophobicity, favoring lipid membrane penetration but requiring formulation adjustments.
Acidity :
- The carboxylic acid at position 4 (pKa ~2–3) remains consistent across analogs, enabling salt formation for improved solubility. Substituents like difluoromethyl () may slightly alter acidity through inductive effects.
Biological Activity
Overview
1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound has been investigated for various pharmacological properties, including antimicrobial , anti-inflammatory , and anticancer effects. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further research and development.
- Molecular Formula : C8H12N2O3
- CAS Number : 1343805-24-2
- Molecular Weight : 172.19 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate gene expression through its interaction with RNA molecules. The presence of the 2’-O-methoxyethyl (2’-MOE) modification enhances the stability and binding affinity of the compound to its RNA targets, which is crucial for its therapeutic effects.
Antimicrobial Properties
Research has shown that pyrazole derivatives exhibit moderate antimicrobial activity. For instance, compounds structurally similar to 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In studies involving human chondro-sarcoma cell lines, it was found to inhibit pro-inflammatory cytokines such as TNFα and IL-1, indicating potential use in treating inflammatory diseases .
Anticancer Activity
1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has been investigated for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways related to cell survival and proliferation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other pyrazole derivatives is essential:
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| 1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | Carboxylic acid at position 4 | Antimicrobial, anti-inflammatory, anticancer |
| 1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid | Carboxylic acid at position 5 | Different activity profile |
| 1-(2-Methoxyethyl)-3-ethyl-1H-pyrazole-4-carboxylic acid | Ethyl group instead of methyl | Varying potency |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A study evaluated the effectiveness of various pyrazole derivatives against common pathogens. The results indicated that modifications in the pyrazole ring significantly influenced antimicrobial potency, suggesting that 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid could serve as a lead compound for developing new antibiotics .
- Anti-inflammatory Research : In vitro studies demonstrated that this compound could inhibit inflammatory markers in human cell lines, pointing toward its utility in treating conditions like arthritis and other inflammatory diseases .
- Cancer Therapeutics : Research focusing on the anticancer properties showed promising results where the compound induced apoptosis in specific cancer cell lines, warranting further investigation into its mechanism and efficacy as a potential cancer treatment .
Q & A
Q. How can microwave-assisted synthesis improve the yield of 1-(2-methoxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
